molecular formula C10H11ClO B2512177 7-(Chloromethyl)isochromane CAS No. 2219408-89-4

7-(Chloromethyl)isochromane

Cat. No.: B2512177
CAS No.: 2219408-89-4
M. Wt: 182.65
InChI Key: FKLYDNDVTXBFRP-UHFFFAOYSA-N
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Description

7-(Chloromethyl)isochromane is an organic compound belonging to the class of isochromanes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)isochromane typically involves the chloromethylation of isochromane. This can be achieved through the reaction of isochromane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which subsequently reacts with the isochromane nucleus to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 7-(Chloromethyl)isochromane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of isochromane.

    Oxidation: Products include isochromanone or isochromancarboxylic acid.

    Reduction: The major product is 7-methylisochromane.

Scientific Research Applications

7-(Chloromethyl)isochromane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)isochromane depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation.

Comparison with Similar Compounds

    Isochromane: The parent compound without the chloromethyl group.

    Isochromanone: An oxidized derivative with a carbonyl group.

    3,4-Dihydroisocoumarin: A structurally related compound with a lactone ring.

Comparison: 7-(Chloromethyl)isochromane is unique due to the presence of the reactive chloromethyl group, which imparts distinct chemical reactivity compared to its analogs

Properties

IUPAC Name

7-(chloromethyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLYDNDVTXBFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219408-89-4
Record name 7-(chloromethyl)-3,4-dihydro-1H-2-benzopyran
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